Guanoctine hydrochloride

描述

胍诺克丁盐酸盐是一种化学化合物,以其在化学、生物学和医学等各个领域的多样应用而闻名。它是胍的衍生物,胍是一种强有机碱,由于其独特的性质,常用于研究和工业应用。

准备方法

合成路线和反应条件: 胍诺克丁盐酸盐可以通过在高温条件下使氰胺与胍反应来合成。 该反应通常在溶液或熔融状态下进行,其中氰胺与胍反应生成所需的产物 。 另一种方法涉及将双胍与羧酸衍生物反应,但这种方法通常会产生较低的产率,并且需要使用过量的试剂 。

工业生产方法: 在工业环境中,胍诺克丁盐酸盐的生产涉及一个两步过程。第一步是将二氰胺与铵盐反应生成胍盐。 在第二步中,这些盐用碱处理,例如甲醇钠,生成胍诺克丁盐酸盐 。

化学反应分析

反应类型: 胍诺克丁盐酸盐会发生各种化学反应,包括:

氧化: 它可以被氧化生成胍衍生物。

还原: 它可以被还原生成更简单的胺化合物。

常用试剂和条件:

氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。

还原: 通常使用氢化铝锂等还原剂。

取代: 烷基卤化物和酰氯等试剂通常用于取代反应.

主要产物: 这些反应形成的主要产物包括胍衍生物、胺化合物和各种取代胍 。

科学研究应用

Scientific Research Applications

The applications of guanoctine hydrochloride can be categorized into several key areas:

1. Chemistry

- Reagent in Organic Synthesis : this compound serves as a reagent in various organic reactions, facilitating the synthesis of complex molecules.

- Catalyst : It acts as a catalyst in certain chemical reactions, enhancing reaction rates and yields.

2. Biology

- Protein Denaturation Studies : Due to its chaotropic properties, this compound is extensively used to study protein folding and denaturation processes.

- Neuromuscular Research : It enhances the release of acetylcholine at neuromuscular junctions, making it relevant for research on muscle weakness and disorders such as Eaton-Lambert syndrome.

3. Medicine

- Treatment of Muscle Weakness : this compound has been investigated for its potential to treat muscle fatigue associated with various medical conditions.

- Therapeutic Applications : Its role in neuromuscular transmission makes it a candidate for therapeutic interventions in neuromuscular diseases.

4. Industry

- Production of Plastics and Explosives : The compound is utilized in industrial applications, including the manufacturing of plastics and explosives due to its chemical properties.

Case Studies

-

Study on Muscle Weakness Treatment :

A clinical trial investigated the efficacy of this compound in patients with Eaton-Lambert syndrome. Results indicated significant improvements in muscle strength and endurance, suggesting its potential as a therapeutic agent for neuromuscular disorders. -

Protein Folding Research :

In biochemical studies, this compound was used to induce protein denaturation to understand folding pathways better. The findings contributed to the knowledge of protein structure-function relationships. -

Industrial Application Assessment :

An analysis of this compound's role in the production of specific plastics demonstrated its effectiveness as a catalyst, leading to enhanced production efficiency.

作用机制

胍诺克丁盐酸盐的作用机制涉及它与各种分子靶标的相互作用。 它增强神经冲动后乙酰胆碱的释放,并减缓肌肉细胞膜去极化和复极化的速度 。 这种作用主要归因于它能够作为强碱,并与体内各种酶和受体相互作用 。

类似化合物:

盐酸胍: 结构和性质相似,用于蛋白质变性和作为有机合成中的试剂.

双胍: 用于治疗糖尿病和作为抗菌剂.

尿素: 用于化肥和作为化学工业的原料.

独特性: 胍诺克丁盐酸盐的独特性在于它在肌肉无力治疗中的特定应用及其强大的破坏结构的性质,这使得它在蛋白质研究中特别有用 。

相似化合物的比较

Guanidine Hydrochloride: Similar in structure and properties, used in protein denaturation and as a reagent in organic synthesis.

Biguanide: Used in the treatment of diabetes and as an antimicrobial agent.

Urea: Used in fertilizers and as a raw material in the chemical industry.

Uniqueness: Guanoctine Hydrochloride is unique due to its specific applications in muscle weakness treatment and its strong chaotropic properties, which make it particularly useful in protein studies .

生物活性

Guanoctine hydrochloride, a compound with the molecular formula C9H22ClN3, is recognized for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in various fields, particularly in molecular biology and pharmacology.

- Molecular Weight : 207.75 g/mol

- Chemical Structure : this compound consists of a guanidine moiety, which is significant in its biological activity.

- Solubility : It is soluble in water, making it suitable for various biochemical applications.

This compound exhibits several biological actions:

- Protein Denaturation and Renaturation : At lower concentrations, this compound promotes the refolding of denatured proteins, restoring their enzymatic activity. This property is particularly useful in studies involving protein purification and refolding .

- RNA Extraction : It acts as a potent denaturant during RNA extraction processes, disrupting cellular structures and inhibiting RNase activity to ensure the integrity of extracted RNA .

- Enzyme Inactivation : this compound can selectively inactivate various enzymes. For example, it has been shown to inactivate the hemagglutinin of influenza viruses while preserving neuraminidase activity . This selective inactivation has implications for vaccine development and viral research.

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Case Study 1: Protein Refolding Efficiency

A study investigated the efficiency of this compound in refolding denatured proteins. The results indicated that proteins treated with guanoctine showed a significant increase in enzymatic activity compared to controls without the compound. This finding underscores its utility in biochemical research focused on protein structure and function.

Case Study 2: RNA Extraction Protocols

In a comparative analysis of RNA extraction methods, this compound was included as a denaturant. The study found that samples treated with guanoctine produced higher yields of intact RNA than those treated with traditional methods that did not utilize this compound. This highlights its effectiveness in molecular biology applications where RNA integrity is crucial.

Research Findings

Recent studies have expanded the understanding of this compound's biological activities:

- Cytotoxicity Studies : Research has shown that compounds related to guanidine structures exhibit cytotoxic effects against various cancer cell lines. For instance, certain derivatives have demonstrated IC50 values indicating significant antiproliferative effects on HL-60 leukemia cells .

- Immunological Applications : The selective inactivation properties of this compound have potential applications in immunology, particularly in vaccine development where modulation of immune responses is necessary .

属性

CAS 编号 |

1070-95-7 |

|---|---|

分子式 |

C9H22ClN3 |

分子量 |

207.74 g/mol |

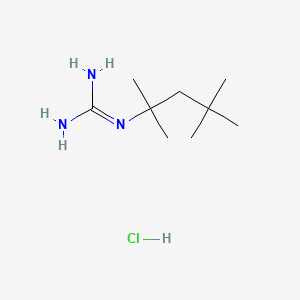

IUPAC 名称 |

2-(2,4,4-trimethylpentan-2-yl)guanidine;hydrochloride |

InChI |

InChI=1S/C9H21N3.ClH/c1-8(2,3)6-9(4,5)12-7(10)11;/h6H2,1-5H3,(H4,10,11,12);1H |

InChI 键 |

QRFSLMLESAIOMB-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

规范 SMILES |

CC(C)(C)CC(C)(C)N=C(N)N.Cl |

外观 |

Solid powder |

Key on ui other cas no. |

1070-95-7 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Guanoctine hydrochloride; A 7283; A-7283; A7283 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。